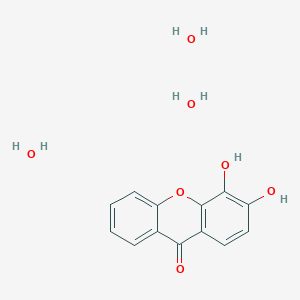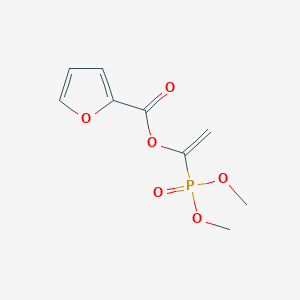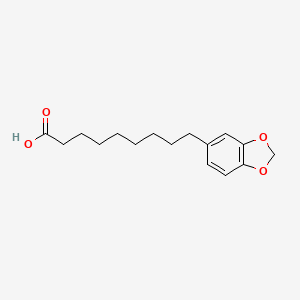
1,3-Benzodioxole-5-nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-nonanoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-nonanoic acid can be synthesized through a series of chemical reactions involving the acylation of 1,3-benzodioxole. One common method involves the use of catechol and disubstituted halomethanes to form the benzodioxole ring . The acylation reaction can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous acylation processes to ensure high yield and selectivity. The use of flow reactors and recyclable catalysts can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Benzodioxole-5-nonanoic acid has several scientific research applications:
作用機序
The mechanism of action of 1,3-benzodioxole-5-nonanoic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root-related signaling responses in plants . In medicinal applications, its derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation and exhibiting cytotoxic effects on cancer cells .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler derivative with similar structural features but different functional groups.
1,3-Benzodioxole-5-carboxylic acid: Another derivative with a carboxylic acid group at the 5-position.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have shown potential in various biological applications.
Uniqueness
1,3-Benzodioxole-5-nonanoic acid is unique due to its specific nonanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives and contributes to its specific applications in scientific research and industry .
特性
CAS番号 |
834900-22-0 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
9-(1,3-benzodioxol-5-yl)nonanoic acid |
InChI |
InChI=1S/C16H22O4/c17-16(18)8-6-4-2-1-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h9-11H,1-8,12H2,(H,17,18) |
InChIキー |
ANLJDENCJSOZMI-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


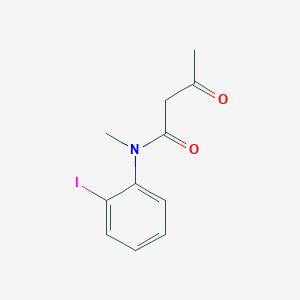
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
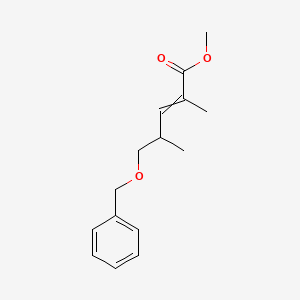

![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
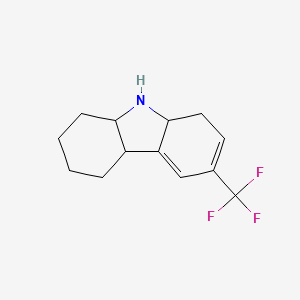
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
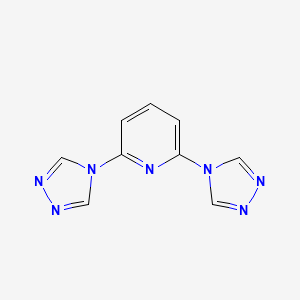
![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
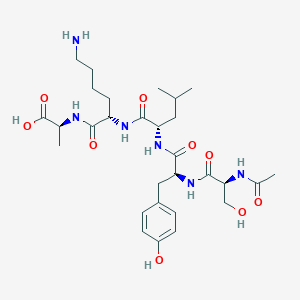
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
